molecular formula C22H18BrNO3 B11273367 5-(3-bromophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11273367
M. Wt: 424.3 g/mol
InChI Key: CKRRIKKXORLHCC-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core with various substituents, including bromophenyl, furan-2-ylmethyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of Substituents: The bromophenyl, furan-2-ylmethyl, and methylphenyl groups can be introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Bromophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives may be studied for their biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-Fluorophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3-bromophenyl)-1-[(furan-2-yl)methyl]-3-hydroxy-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific substituents, which can impart distinct chemical and biological properties. The bromine atom, for example, can influence the compound’s reactivity and interaction with biological targets differently compared to chlorine or fluorine.

Properties

Molecular Formula

C22H18BrNO3

Molecular Weight

424.3 g/mol

IUPAC Name

2-(3-bromophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H18BrNO3/c1-14-7-9-15(10-8-14)19-20(16-4-2-5-17(23)12-16)24(22(26)21(19)25)13-18-6-3-11-27-18/h2-12,20,25H,13H2,1H3

InChI Key

CKRRIKKXORLHCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)CC4=CC=CO4)O

Origin of Product

United States

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